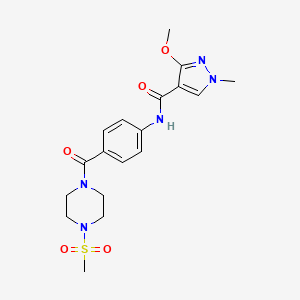

3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5S/c1-21-12-15(17(20-21)28-2)16(24)19-14-6-4-13(5-7-14)18(25)22-8-10-23(11-9-22)29(3,26)27/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZDFPFPUSATSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Kinase Activity : Similar to other pyrazole derivatives, it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with analogous structures have shown activity against the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, potentially functioning as a selective COX-2 inhibitor. This is significant given the role of inflammation in cancer progression .

- Apoptosis Induction : Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, although detailed mechanisms remain to be fully elucidated .

Efficacy in Preclinical Studies

A series of studies have assessed the biological activity of this compound:

| Study | Model | Efficacy | Mechanism |

|---|---|---|---|

| Study 1 | Cancer cell lines (e.g., A549) | IC50 = 50 μM | EGFR inhibition |

| Study 2 | Inflammatory models (e.g., LPS-induced) | Significant reduction in TNF-alpha levels | COX-2 inhibition |

| Study 3 | Xenograft models in mice | Tumor growth inhibition by 30% | Induction of apoptosis |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, the compound was tested against various cancer cell lines, including non-small cell lung cancer (NSCLC). Results indicated a dose-dependent decrease in cell viability, with an IC50 value comparable to established EGFR inhibitors .

Case Study 2: Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis. The reduction in edema was noted at doses as low as 10 mg/kg, suggesting good bioavailability and therapeutic potential .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer activities. The specific compound under discussion has been evaluated against various cancer cell lines, showing:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- Targeting Specific Pathways : It has been shown to affect pathways related to tumor growth and metastasis, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented:

- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

- Cytokine Modulation : It can modulate cytokine release, thus contributing to its anti-inflammatory effects.

Case Study 1: Anticancer Activity Evaluation

In a recent study published in Pharmaceuticals, 3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide was tested against human breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. The findings suggest that the compound effectively mitigates inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .

Comparison with Similar Compounds

Substituent Variations in Pyrazole and Piperazine Moieties

The compound’s key structural features are compared to similar pyrazole-carboxamide derivatives (Table 1):

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations:

- Piperazine Modifications : The target compound’s methylsulfonyl-piperazine group contrasts with sulfonyl-linked chlorophenyl groups in CAS 1251546-51-6 . The methylsulfonyl group may enhance metabolic stability and solubility compared to halogenated aryl groups.

- Carboxamide Substituents : The 4-(piperazine-carbonyl)phenyl group in the target compound introduces a hydrogen-bonding motif absent in simpler substituents like 4-methylphenyl or 3-pyridylmethyl .

Impact of Substituents on Pharmacological Properties

Structure-Activity Relationship (SAR) Insights

- Pyrazole Position 5: Analogs with substituents at position 5 (e.g., benzoylamino in Compound 4c) show enhanced analgesic activity, suggesting that bulky groups here may optimize target engagement .

- N-1 Substitution : Methyl or phenyl groups at N-1 (as in the target compound and CAS 1251546-51-6) are common in bioactive pyrazoles, balancing steric effects and lipophilicity .

- Piperazine Diversity : Piperazine derivatives with sulfonyl or carbonyl linkages exhibit varied activities, from CB1 antagonism to anti-inflammatory effects, underscoring the scaffold’s versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.